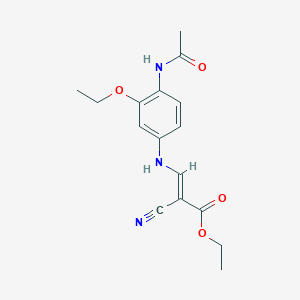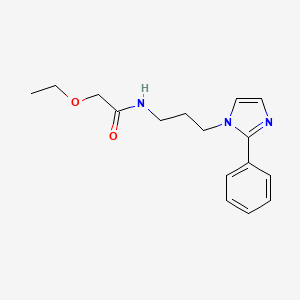![molecular formula C20H18N4O6 B2916269 2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide CAS No. 899968-29-7](/img/structure/B2916269.png)
2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide, also known as DPA-714, is a novel compound that has been extensively studied for its potential use in scientific research. It belongs to the class of ligands that target the translocator protein (TSPO), which is located in the outer membrane of mitochondria in various cell types. The TSPO has been implicated in a wide range of physiological and pathological processes, including neuroinflammation, apoptosis, and cancer.
Scientific Research Applications
Pyridazinone Compounds and Their Applications
- Cardiac and Neuroprotective Activity : A study by Dr. Valentin Habernickel (2002) discusses the wide range of applications of Pyridazino(4,5-b)indole-1-acetamide compounds, including their activity in cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic areas. An example provided is the synthesis and activity of 7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5dihydro-4H-pyridazino-[4,5-b]indole-1-acetamide.
Bioactive Nitrosylated and Nitrated Acetamides
- Microbial Degradation and Detoxification : Sergey Girel and colleagues (2022) investigated the incubation of microorganisms with microbial 2-benzoxazolinone (BOA)-degradation-products, leading to the formation of N-(2-hydroxy-5-nitrophenyl) acetamide and other derivatives. This work highlights the role of these compounds in microbial degradation and detoxification processes, including their impact on gene expression in plants like Arabidopsis thaliana (Girel et al., 2022).
Synthesis of Novel Pyridazine Derivatives
- Utility in Synthesizing Fused Azines : H. M. Ibrahim and H. Behbehani (2014) established a synthesis route for a new class of pyridazin-3-one derivatives, which play a role in forming azolo[1,5-a]pyrimidine derivatives and 1,8-naphthyridine derivatives. These compounds have potential applications in medicinal chemistry and pharmaceutical research (Ibrahim & Behbehani, 2014).
Cardiotonic Activity of Dihydropyridazinone Derivatives
- Positive Inotropic Effects : Research by D. Robertson et al. (1986) identified dihydropyridazinone derivatives, including N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamide, as potent positive inotropes, which have applications in treating cardiac conditions (Robertson et al., 1986).
Antioxidant Activity of Coumarin Derivatives
- Comparative Studies with Ascorbic Acid : A. Kadhum and colleagues (2011) studied the antioxidant activity of synthesized coumarins, comparing their effectiveness with ascorbic acid. These studies contribute to understanding the antioxidant potential of various acetamide derivatives (Kadhum et al., 2011).
Optical Properties of Nitroacetanilide Compounds
- Non-Linear Optical Material : The study of 3-Nitroacetanilide, also known as N-(3-nitrophenyl)acetamide, by L. Mahalakshmi et al. (2002) reveals its properties as an organic non-linear optical material, which can have applications in photonics and optical communications (Mahalakshmi et al., 2002).
Antimicrobial Activity of Diphenylamine Derivatives
- Potential Antimicrobial and Antifungal Agents : Arvind Kumar and A. Mishra (2015) synthesized novel derivatives of 2-hydrazinyl-N-N, diphenyl acetamide and tested their antimicrobial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Kumar & Mishra, 2015).
properties
IUPAC Name |
2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O6/c1-29-15-6-8-18(30-2)16(11-15)17-7-9-20(26)23(22-17)12-19(25)21-13-4-3-5-14(10-13)24(27)28/h3-11H,12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEATUVBCQKEAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]but-2-enamide](/img/structure/B2916187.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanamine](/img/structure/B2916188.png)

![2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B2916191.png)

![9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![(Z)-methyl 2-((3-methoxy-2-naphthoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2916197.png)
![Methyl 2-[2-(4-benzoylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2916199.png)
![7-(4-Chlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2916200.png)

![5-Fluoro-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2916205.png)


